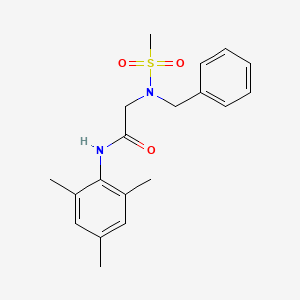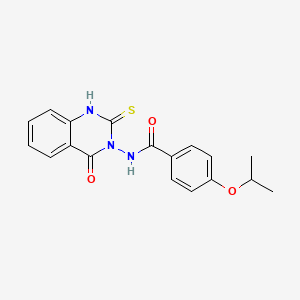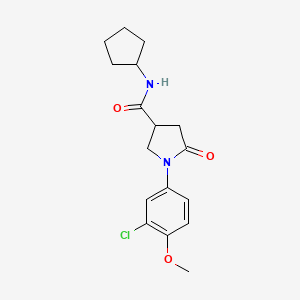![molecular formula C20H17ClN2O B4628959 N-[(4-氯苯基)(3-吡啶基)甲基]-3-甲基苯甲酰胺](/img/structure/B4628959.png)
N-[(4-氯苯基)(3-吡啶基)甲基]-3-甲基苯甲酰胺
描述
Synthesis Analysis
The synthesis of related compounds often involves the condensation of specific benzamides with various other chemicals to create the desired molecular structure. For example, a compound synthesized through the condensation of 3-methoxybenzoic acid with specific diamines, followed by a series of reactions including chlorination and condensation, exemplifies the complex processes involved in synthesizing related benzamide derivatives (Huang et al., 2020).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray diffraction and density functional theory (DFT) to elucidate the geometric bond lengths, bond angles, and overall structure of compounds. For instance, studies have shown how DFT calculations can be used to compare with X-ray diffraction values to reveal the molecule's character (Huang et al., 2020).
Chemical Reactions and Properties
Research into the chemical reactions and properties of similar compounds has highlighted their potential antiproliferative activity against various cancer cell lines, showcasing the chemical reactivity and biological relevance of these molecules (Huang et al., 2020).
Physical Properties Analysis
The physical properties of such compounds can be influenced by their crystal structure, as determined by single-crystal X-ray diffraction analysis. The crystal structure can reveal information about the molecular conformation and the presence of intermolecular interactions, which stabilize the crystal structure (Si, 2009).
Chemical Properties Analysis
Detailed computational investigations, including the study of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, molecular electrostatic potential (MEP) surface maps, and natural bonding orbitals (NBO) analysis, provide insights into the chemical properties of these compounds. These studies can elucidate the stability and reactivity of the molecules (Ashfaq et al., 2020).
科学研究应用
配位化学和新化合物的合成
钌配合物:合成了包括 N-甲基苯甲酰胺在内的羧酸酰胺的二苯基膦衍生物,并使其与钌配合物反应形成单螯合物和双螯合物,展示了其在配位化学和潜在催化过程中的应用 (Gericke & Wagler, 2016).
亲核加成:向由 N-甲基苯甲酰胺制备的 3-取代吡啶鎓盐中加入亲核试剂显示出良好至极好的区域选择性,从而合成了 (-)-L-733,061 和 (-)-CP-99,994 等新型化合物,展示了该化合物在合成有机化学中的作用 (Lemire 等,2004).
生物学评估和抗增殖活性
- 抗增殖活性:通过涉及 3-甲氧基苯甲酰胺的缩合合成的化合物对多种癌细胞系表现出显着的抑制作用,表明其在抗癌活性研究中的潜力 (Huang 等,2020).
其他应用
- 光催化降解:涉及环境污染物光催化降解的研究使用相关的苯甲酰胺化合物作为参考,表明此类化合物在环境科学和降解研究中的潜在应用 (Torimoto 等,1996).
作用机制
Target of Action
The primary target of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3-methylbenzamide is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process vital for the growth and development of new blood vessels. It is particularly important in pathological conditions such as cancer, where angiogenesis contributes to tumor growth and metastasis.
Mode of Action
The compound interacts with its target, VEGFR1, by binding to the receptor’s active site This interaction can inhibit the receptor’s activity, preventing the signal transduction that would normally promote angiogenesis
Biochemical Pathways
The inhibition of VEGFR1 by N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3-methylbenzamide affects the VEGF signaling pathway, which is central to angiogenesis . By blocking this pathway, the compound can potentially disrupt the growth and development of new blood vessels. This could have downstream effects on processes such as tumor growth and metastasis, which rely on angiogenesis for nutrient supply and waste removal.
Result of Action
The molecular and cellular effects of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3-methylbenzamide’s action primarily involve the inhibition of angiogenesis . This could result in reduced blood vessel growth and potentially slow the progression of diseases such as cancer.
安全和危害
未来方向
属性
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c1-14-4-2-5-16(12-14)20(24)23-19(17-6-3-11-22-13-17)15-7-9-18(21)10-8-15/h2-13,19H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSFSDFPTONGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(2-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628890.png)
![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4628898.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B4628902.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B4628908.png)

![5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628912.png)
![6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4628931.png)
![1-(3-phenyl-2-propen-1-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4628942.png)
![N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B4628944.png)
![N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628950.png)
![N-methyl-1-[4-(2-thienylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B4628967.png)
![5-[3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628971.png)